molecular formula C12H20N2O2S B8527109 N-[2-(isopropylamino)ethyl]-p-toluenesulfonamide CAS No. 58677-42-2

N-[2-(isopropylamino)ethyl]-p-toluenesulfonamide

Cat. No. B8527109
Key on ui cas rn: 58677-42-2
M. Wt: 256.37 g/mol
InChI Key: XUYSMCFRSWTUQI-UHFFFAOYSA-N
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Patent
US03931218

Procedure details

A solution of 65 grams of p-toluenesulfonyl chloride in 125 ml. of dichloromethane was added dropwise with stirring to a solution of 100 grams of N-isopropylethylenediamine in 150 ml. of dichloromethane. Following completion of addition the mixture was stirred one-half hour at room temperature, then heated in a steam bath for 45 minutes. The mixture was evaporated to dryness in vacuo. The residue was triturated with sodium carbonate solution then dissolved in a mixture of ethyl acetate and water. The ethyl acetate portion was extracted with saturated sodium carbonate solution and water. After drying the ethyl acetate portion over magnesium sulfate, the solvent was removed in vacuo. The solid residue was recrystallized from ethyl acetate-hexane to obtain N-[2-(isopropylamino)ethyl]-p-toluenesulfonamide, m.p. 76°-8°C.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7](Cl)(=[O:9])=[O:8])=[CH:3][CH:2]=1.[CH:12]([NH:15][CH2:16][CH2:17][NH2:18])([CH3:14])[CH3:13]>ClCCl>[CH:12]([NH:15][CH2:16][CH2:17][NH:18][S:7]([C:4]1[CH:5]=[CH:6][C:1]([CH3:11])=[CH:2][CH:3]=1)(=[O:9])=[O:8])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(C)NCCN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred one-half hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
completion of addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
heated in a steam bath for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with sodium carbonate solution
DISSOLUTION
Type
DISSOLUTION
Details
then dissolved in a mixture of ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate portion was extracted with saturated sodium carbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the ethyl acetate portion over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The solid residue was recrystallized from ethyl acetate-hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NCCNS(=O)(=O)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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